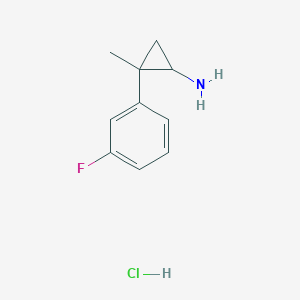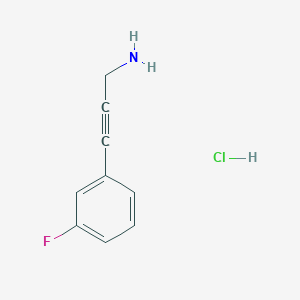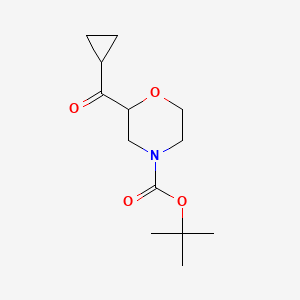
3-(4-ブロモフェニルスルファニル)-5-トリフルオロメチルピリジン-2-カルボニトリル
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to propose a detailed synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, and the electron-donating phenylsulfanyl group. The bromine atom on the phenyl ring could potentially be a site for nucleophilic aromatic substitution reactions .科学的研究の応用
3-((4-ブロモフェニル)チオ)-5-(トリフルオロメチル)ピコリノニトリル用途の包括的な分析
鈴木・宮浦クロスカップリング
鈴木・宮浦クロスカップリング: は、有機化学における重要な炭素-炭素結合形成反応です。この化合物は、これらの反応で使用される有機ホウ素試薬の前駆体として機能できます。 そのブロモフェニル部分は、有機ホウ素化合物とのパラジウム触媒クロスカップリングを受けて、ビアリール構造を合成することができます。ビアリール構造は、医薬品、農薬、有機材料における中核成分です .
ベンジル官能基化
この化合物のベンジル位は、臭素原子の存在により、さまざまな化学変換を受けやすいです。この臭素原子は、置換または除去できます。 これは、この位置に新しいC-N、C-O、またはC-C結合を生成することを可能にし、医薬品化学および材料科学において潜在的な用途を持つ幅広い誘導体につながります .
求電子置換反応
求電子置換反応は、電子求引性トリフルオロメチル基によって促進される可能性があります。これは、ピリジン環を求電子攻撃に対してより感受性にするためです。 これは、スルホン酸誘導体などのさまざまな官能基を導入することにつながる可能性があります。スルホン酸誘導体は、染料、洗剤、医薬品の合成に役立ちます .
作用機序
The mechanism of action of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile is not yet fully understood. However, it is believed that the molecule acts as a competitive inhibitor, binding to the active site of enzymes and other proteins and preventing them from carrying out their normal functions. In addition, it is thought that the molecule may also interact with other molecules in the cell, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile have not yet been fully investigated. However, it is known that the molecule can bind to enzymes and other proteins in the cell, altering their structure and function. In addition, the molecule has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in the biochemical and physiological processes of the cell.
実験室実験の利点と制限
The advantages of using 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile in laboratory experiments include its low cost, ease of synthesis, and its ability to bind to a variety of proteins and enzymes. Furthermore, the molecule is relatively stable and can be stored for long periods of time without significant degradation. However, the molecule is not water soluble, which can limit its use in certain experiments. In addition, the molecule has not been extensively tested in vivo, so its effects in living systems are not yet fully understood.
将来の方向性
The potential future directions for the use of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. In addition, further research could be conducted to investigate the molecule’s ability to bind to a variety of proteins and enzymes, as well as its potential to inhibit the activity of certain enzymes and receptors. Finally, further research could be conducted to investigate the molecule’s potential therapeutic applications in humans and other organisms.
特性
IUPAC Name |
3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLGQXDZLMEKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
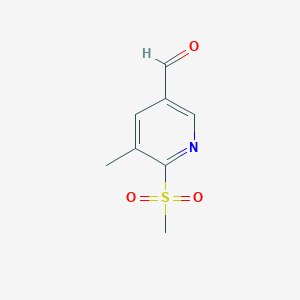
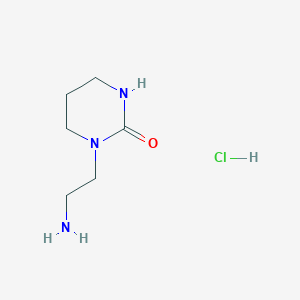
![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
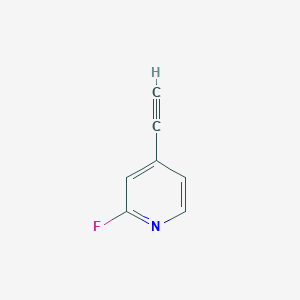
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
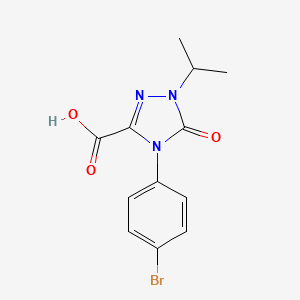
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
